

Unveiling the Antitumor Potential of Biatractylolide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Biatractylolide*

Cat. No.: *B12411930*

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Introduction

Biatractylolide, a sesquiterpenoid lactone derived from the rhizome of *Atractylodes macrocephala*, has garnered scientific interest for its diverse pharmacological activities. While extensively studied for its neuroprotective effects, emerging evidence suggests a promising role for **Biatractylolide** as an antitumor agent. This technical guide provides a comprehensive overview of the current understanding of **Biatractylolide**'s activity in cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. Due to the limited availability of extensive quantitative data on **Biatractylolide**'s direct antitumor effects, this guide also incorporates detailed findings from studies on its closely related analogs, Atractylenolide I and Atractylenolide III, to provide a broader context for its potential mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of **Biatractylolide** and its related compounds, Atractylenolide I and III, on various cell lines.

Table 1: Effects of **Biatractylolide** on Neuronal Cell Lines

Cell Line	Assay	Endpoint	Concentration(s)	Observed Effect	Reference
PC12	Apoptosis (Flow Cytometry)	Apoptosis Rate	10, 15, 20 μ M	Dose-dependent decrease in glutamate-induced apoptosis	[1]
SH-SY5Y	Apoptosis (Flow Cytometry)	Apoptosis Rate	10, 15, 20 μ M	Dose-dependent decrease in glutamate-induced apoptosis	[1]
PC12	LDH Release	Cytotoxicity	15, 20 μ M	Significant reduction in glutamate-induced LDH release	[1]
SH-SY5Y	LDH Release	Cytotoxicity	10, 15, 20 μ M	Significant reduction in glutamate-induced LDH release	[1]

Note: The data for **Biatractylolide** is primarily from studies on neuroprotection against glutamate-induced injury, but it demonstrates the compound's ability to inhibit apoptosis and cell damage.

Table 2: Cytotoxic Activity (IC50) of Atractylenolide I and II in Cancer Cell Lines

Compound	Cell Line	Cancer Type	Incubation Time	IC50 (μM)	Reference
Atractylenolide I	HT-29	Colon Adenocarcinoma	24 h	277.6	[2]
48 h	95.7				
72 h	57.4				
Atractylenolide II	B16	Melanoma	48 h	82.3	

Table 3: Apoptosis Induction by Atractylenolide I in HT-29 Colon Cancer Cells (48h treatment)

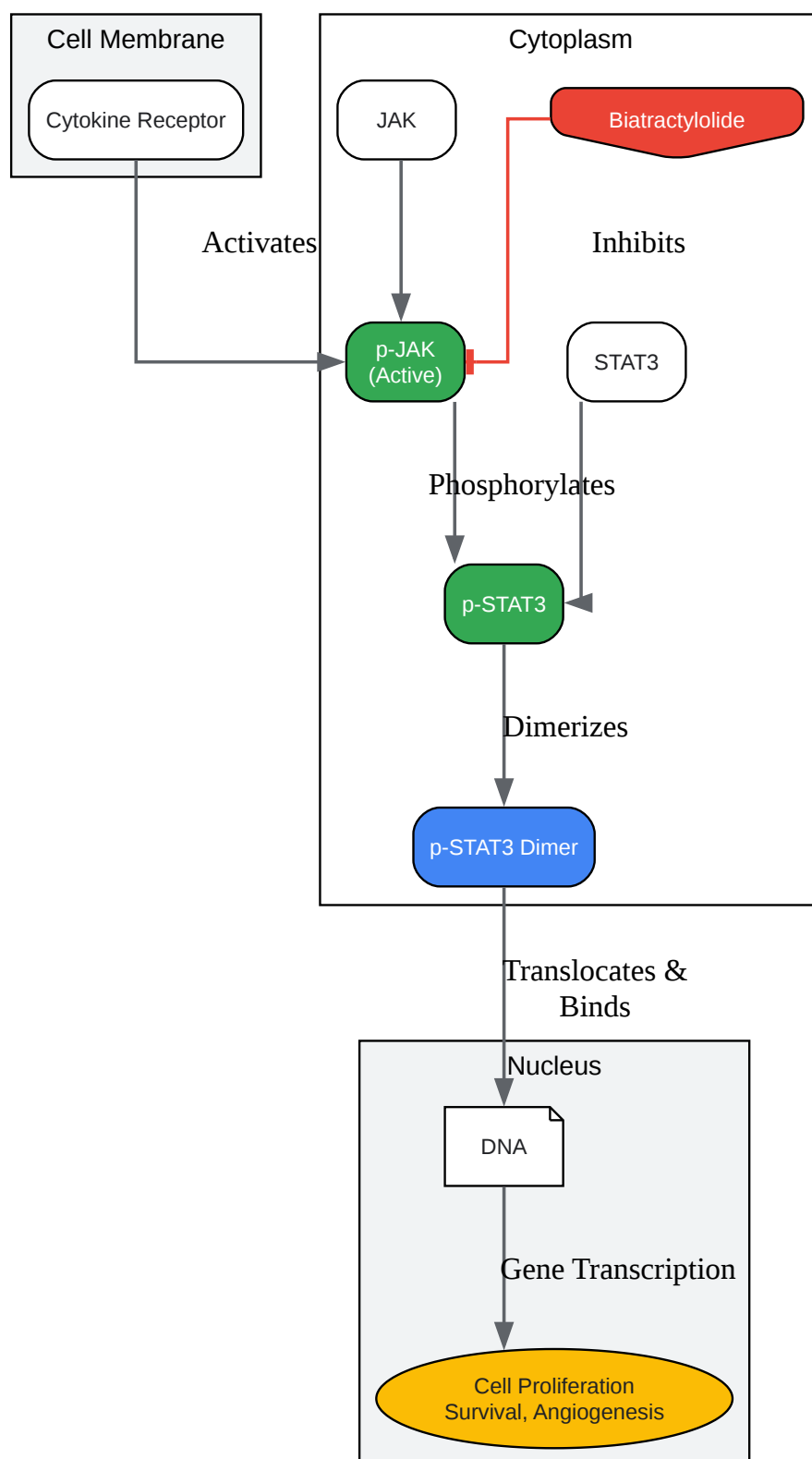
Concentration (μM)	Early Apoptosis (%)	Late Apoptosis (%)	Total Apoptosis (%)	Reference
0 (Control)	4.82	8.82	13.64	
10	5.79	10.56	16.35	
20	5.32	12.83	18.15	
40	7.62	16.54	24.16	
80	18.14	45.56	63.70	
100	19.64	54.28	73.92	

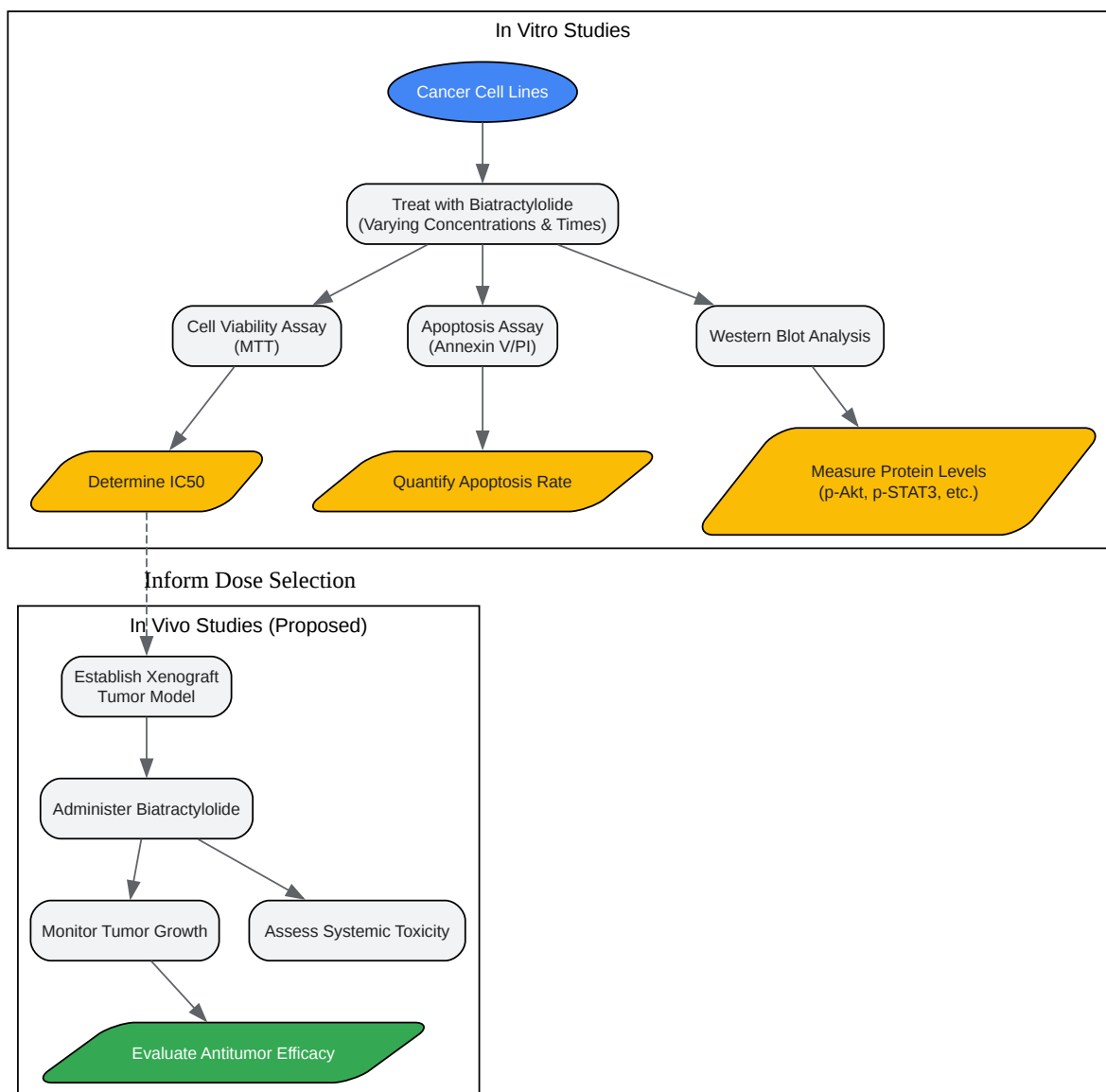
Table 4: Modulation of Apoptosis-Related Proteins by Atractylenolide I and III in Cancer Cells

Compound	Cell Line	Protein	Effect	Fold Change/Observation	Reference
Atractylenolide I	HT-29	Bax	Upregulation	Dose-dependent increase	
HT-29	Bcl-2	Downregulation	Dose-dependent decrease		
HT-29	Cleaved Caspase-3	Upregulation	Dose-dependent increase		
HT-29	Cleaved Caspase-9	Upregulation	Dose-dependent increase		
Atractylenolide III	HCT-116	Bax	Upregulation	Promoted expression	
HCT-116	Bcl-2	Downregulation	Inhibited expression		
HCT-116	Caspase-3	Upregulation	Promoted expression		
HCT-116	Caspase-9	Upregulation	Promoted expression		

Signaling Pathways Modulated by Atractylenolides

Atractylenolides, including **Biatractylolide**, exert their antitumor effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt and STAT3 pathways have been identified as significant targets.





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References

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